molecular formula C10H10Cl2 B3314673 2-Chloro-3-(4-chloro-3-methylphenyl)-1-propene CAS No. 951888-23-6

2-Chloro-3-(4-chloro-3-methylphenyl)-1-propene

Cat. No.: B3314673
CAS No.: 951888-23-6
M. Wt: 201.09 g/mol
InChI Key: PTIVROXVIACMTE-UHFFFAOYSA-N
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Description

2-Chloro-3-(4-chloro-3-methylphenyl)-1-propene is an organic compound that belongs to the class of chlorinated alkenes. This compound is characterized by the presence of two chlorine atoms and a methyl group attached to a phenyl ring, which is further connected to a propene chain. It is a derivative of 4-chloro-3-methylphenol, which is known for its antiseptic and disinfectant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(4-chloro-3-methylphenyl)-1-propene typically involves the chlorination of 4-chloro-3-methylphenol followed by a series of reactions to introduce the propene chain. One common method includes:

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and alkylation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the production process .

Properties

IUPAC Name

1-chloro-4-(2-chloroprop-2-enyl)-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2/c1-7-5-9(6-8(2)11)3-4-10(7)12/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTIVROXVIACMTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CC(=C)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301223286
Record name 1-Chloro-4-(2-chloro-2-propen-1-yl)-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301223286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951888-23-6
Record name 1-Chloro-4-(2-chloro-2-propen-1-yl)-2-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951888-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-4-(2-chloro-2-propen-1-yl)-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301223286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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